1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound with the Chemical Abstracts Service (CAS) number 920206-92-4. This compound is characterized by its intricate molecular structure, which includes a triazolopyrimidine core, piperazine moiety, and various aromatic substituents. Its molecular formula is , and it has a molecular weight of 489.5 g/mol. The compound is primarily utilized in scientific research, particularly in medicinal chemistry, due to its potential biological activities.
The compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It falls into the category of triazolopyrimidines, which have shown promise in various pharmacological applications including anticancer and antiviral activities. The structural complexity of this compound suggests potential interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity.
The molecular structure of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone can be represented as follows:
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2
The compound can participate in various chemical reactions typical for its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be utilized for monitoring reaction progress.
The mechanism by which 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone exerts its biological effects is likely related to its ability to interact with specific cellular targets:
While specific physical properties such as density and melting point are not readily available for this compound, it is expected to exhibit moderate solubility in organic solvents due to its lipophilic groups.
The primary applications for 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone lie within scientific research:
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2